molecular formula C25H22N4O B11985634 3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985634
M. Wt: 394.5 g/mol
InChI Key: YQNOUPWJVOGAEC-NLRVBDNBSA-N
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Description

3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a biphenyl group, a pyrazole ring, and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O/c1-17-8-10-19(11-9-17)18(2)26-29-25(30)24-16-23(27-28-24)22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,27,28)(H,29,30)/b26-18+

InChI Key

YQNOUPWJVOGAEC-NLRVBDNBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 1,1’-biphenyl-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with appropriate reagents to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1,1’-BIPHENYL)-4-YLMETHYLENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 2-([1,1’-BIPHENYL]-4-YLOXY)-N’-[(E)-(2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

3-(1,1’-BIPHENYL)-4-YL-N’-(1-(4-ME-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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